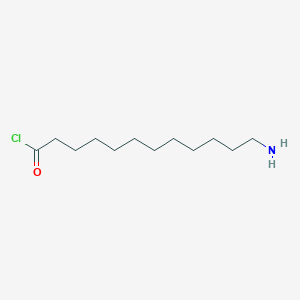![molecular formula C7H17N5O2 B12534165 Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- CAS No. 771466-17-2](/img/structure/B12534165.png)
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes multiple amino groups, making it a versatile molecule in both synthetic and biological chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- typically involves the reaction of glycine with ethylenediamine under controlled conditions. The process may include steps such as:
Condensation Reaction: Glycine reacts with ethylenediamine in the presence of a catalyst to form the desired compound.
Purification: The product is purified using techniques like crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and receptors, influencing their activity and leading to specific biological outcomes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine-N-monoacetic acid: Similar structure but with different functional groups.
N-(2-Aminoethyl)glycine: A simpler derivative with fewer amino groups.
Uniqueness
Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]- is unique due to its multiple amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
771466-17-2 |
|---|---|
Molecular Formula |
C7H17N5O2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[bis(2-aminoethylamino)methylideneamino]acetic acid |
InChI |
InChI=1S/C7H17N5O2/c8-1-3-10-7(11-4-2-9)12-5-6(13)14/h1-5,8-9H2,(H,13,14)(H2,10,11,12) |
InChI Key |
JYDJRUZTMNQQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=NCC(=O)O)NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


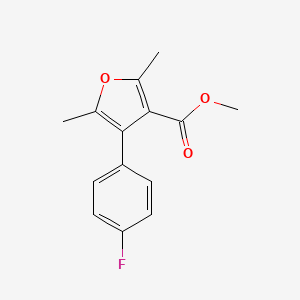
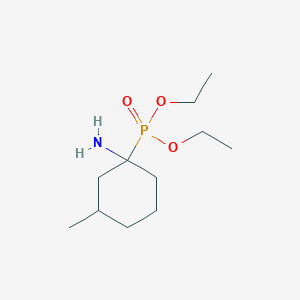
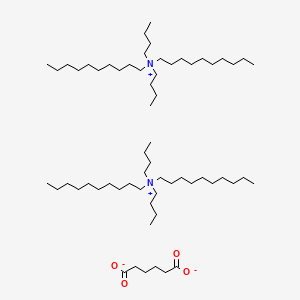

![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
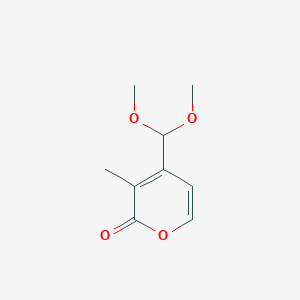
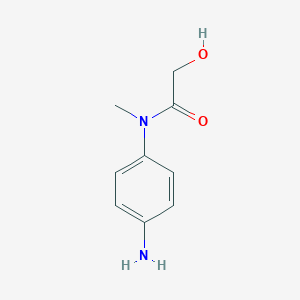
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
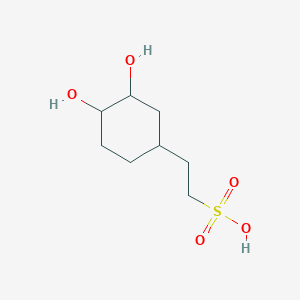

![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
